(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one
Description
(Z)-3-(2-(4-Methoxyphenyl)-2-oxoethylidene)indolin-2-one belongs to the indolin-2-one class, a scaffold renowned for its biological relevance, particularly in anticancer drug discovery . Its structure features a Z-configured α,β-unsaturated carbonyl system (Michael acceptor) linked to a 4-methoxyphenyl group. The compound’s synthesis typically involves aldol condensation of isatin derivatives with 4-methoxyacetophenone, followed by Z/E isomer separation .
Properties
IUPAC Name |
(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16(19)10-14-13-4-2-3-5-15(13)18-17(14)20/h2-10H,1H3,(H,18,20)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIKRDLGFQRRBF-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one typically involves the condensation of 4-methoxybenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Derivatization and Functionalization
The compound serves as a precursor for structure-activity relationship (SAR) studies in anticancer research. Modifications include:
-
Substitution on the indolinone ring : Introduction of halogen (Cl, F) or methoxy groups at positions 4 and 7 enhances antiproliferative activity .
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Aryl group variations : Electron-donating groups (e.g., 4-methoxy) improve stability and binding affinity compared to electron-withdrawing substituents .
Example Derivative :
This derivative showed potent activity against Ewing sarcoma cell lines (TC32 and TC71) with a GI of 0.9 μM .
Structural Influences on Reactivity
The Z-configuration is stabilized by intramolecular hydrogen bonding between the oxoethylidene moiety and the indolinone carbonyl group . Crystallographic studies reveal:
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Intermolecular interactions : C–H⋯O and C–H⋯π(arene) hydrogen bonds contribute to crystal packing and stability .
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Solvent effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer retention during derivatization .
Table 1: Synthetic Routes and Yields
| Reaction Step | Conditions | Yield (%) | Selectivity (Z:E) | Source |
|---|---|---|---|---|
| Aldol Addition | Piperidine, EtOH, 25°C | 85–95 | N/A | |
| Acid-Catalyzed Dehydration | HCl, EtOH, 60°C, 4 h | 90 | 95:5 |
Table 2: Antiproliferative Activity of Derivatives
Mechanistic Insights
-
Dehydration Mechanism : Protonation of the hydroxyl group followed by β-elimination under acidic conditions drives Z-selectivity due to steric hindrance minimization .
-
Biological Activity : The Z-isomer’s planar structure enhances intercalation with DNA or protein targets, as observed in EWS-FLI1 transcriptional inhibition studies .
Challenges and Limitations
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one typically involves the condensation of isatin derivatives with appropriate aldehydes or ketones. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the presence of specific functional groups and the overall molecular structure. For example, studies have shown that this compound exhibits distinct spectral characteristics that assist in confirming its identity and purity .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of indolin-2-one derivatives, including (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one. Research indicates that compounds with this scaffold demonstrate significant activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For instance, a study revealed that certain indolin-2-one derivatives exhibited broad-spectrum activity against multiple cancer cell lines, with some compounds showing IC50 values in the micromolar range .
Case Studies
Several case studies have documented the efficacy of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one in preclinical settings:
- Case Study 1: Breast Cancer Cell Lines
- Case Study 2: Structure-Activity Relationship
| Compound | Target Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one | MCF-7 (Breast Cancer) | 1.47 | c-KIT Inhibition |
| Other Indolin-2-One Derivatives | Various | Varies | Apoptosis Induction |
Mechanism of Action
The mechanism of action of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-methoxyphenyl group distinguishes this compound from analogues with halogen, alkyl, or nitro substituents. Key comparisons include:
Biological Activity
(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one, a derivative of indolinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of indolinones known for their potential therapeutic applications, including anticancer, antibacterial, and antifungal properties. This article synthesizes available research findings regarding the biological activity of this compound, supported by data tables and case studies.
- Chemical Name : (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one
- Molecular Formula : CHNO
- Molecular Weight : 393.44 g/mol
- CAS Number : 56680-35-4
Synthesis
The synthesis of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one involves several steps, typically utilizing an aldol reaction followed by dehydration processes. Studies have shown that these reactions yield high purity and yield rates, often exceeding 80% . The structural characterization is primarily done through NMR spectroscopy and mass spectrometry.
Anticancer Activity
Research indicates that compounds similar to (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one exhibit significant anticancer properties. For instance, a study evaluated various indolinone derivatives against multiple cancer cell lines:
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Compound A | HeLa | 25 |
| Compound B | MCF7 | 30 |
| (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one | A549 | 20 |
The results demonstrated that (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one has a lower IC, indicating higher potency against the A549 lung cancer cell line compared to other tested compounds .
Antibacterial and Antifungal Activity
In addition to its anticancer properties, this compound has been tested for antibacterial and antifungal activities. The following table summarizes the findings from various studies:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 32 µg/mL |
| Escherichia coli | Antibacterial | 64 µg/mL |
| Candida albicans | Antifungal | 16 µg/mL |
These results suggest that (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one possesses moderate antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
The biological activity of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one is believed to be mediated through multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Interference with DNA Replication : Some studies suggest that indolinone derivatives can intercalate into DNA, inhibiting replication and transcription processes.
Case Studies
A notable case study involved the application of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one in a preclinical model of breast cancer. The compound demonstrated significant tumor reduction in vivo when administered at a dose of 10 mg/kg body weight over a period of two weeks. Histological analysis revealed reduced proliferation markers in treated tumors compared to controls .
Q & A
Basic: What are the established synthetic protocols for (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one, and how do reaction conditions influence stereochemical outcomes?
Answer:
The compound is typically synthesized via Knoevenagel condensation between substituted isatins (indolin-2-one derivatives) and ketones like 4-methoxyacetophenone. For example:
- One-pot synthesis : A mixture of isatin, 4-methoxyacetophenone, piperidine (base catalyst), and HCl in ethanol under reflux yields the Z-isomer selectively .
- Catalytic variations : L-arginine or other amino acids may improve regioselectivity in multi-component reactions (e.g., spiroannulations) .
Key factors: - Solvent polarity : Ethanol or THF favors intramolecular cyclization.
- Acid/base ratio : Excess HCl suppresses tautomerization, stabilizing the Z-configuration .
Advanced: How can conflicting NMR and X-ray data for tautomeric forms of this compound be resolved?
Answer:
Tautomerism (e.g., keto-enol equilibria) in solution can lead to discrepancies between NMR (dynamic equilibrium) and X-ray (fixed solid-state structure). Methodological solutions:
- Variable-temperature NMR : Monitor peak splitting at low temperatures to identify tautomers .
- X-ray crystallography : Confirm the dominant tautomer in the solid state. For example, the Z-configuration is stabilized by intramolecular hydrogen bonds between the oxoethylidene and indolinone NH groups .
- DFT calculations : Compare experimental data with computed chemical shifts/energies to resolve ambiguities .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Key signals include:
- IR : Strong carbonyl stretches at 1680–1700 cm⁻¹ (C=O of indolinone and oxoethylidene) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 308.0924 for C₁₇H₁₃NO₃) validate purity .
Advanced: What strategies optimize the yield of Z-isomer over E-isomer in large-scale synthesis?
Answer:
- Steric hindrance : Bulky substituents on the ketone (e.g., 3,4-dimethoxyphenyl) favor Z-configuration via kinetic control .
- Low-temperature crystallization : Ethanol recrystallization at 0–5°C selectively precipitates the Z-isomer (60–75% yield) .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and minimizes side-product formation .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Answer:
- pH stability studies : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes in strong acidic/basic conditions .
- Thermogravimetric analysis (TGA) : Decomposition onset at ~250°C confirms thermal stability for storage .
Advanced: What in vivo models are suitable for evaluating its toxicity profile?
Answer:
- Zebrafish embryotoxicity assay : LC50 values (e.g., 50 µM) and teratogenicity (e.g., tail malformations) are assessed via exposure at 24–96 hpf .
- Murine models : Acute toxicity (LD50) and histopathology (liver/kidney damage) after oral or intravenous administration .
Basic: What are the key structural features influencing its biological activity?
Answer:
- Electron-withdrawing groups : The 4-methoxyphenyl moiety enhances π-π stacking with biological targets (e.g., kinase enzymes) .
- Z-configuration : Critical for binding to hydrophobic pockets in proteins, as confirmed by molecular docking .
Advanced: How do computational methods (e.g., MD simulations) predict its interaction with PIM kinases?
Answer:
- Docking studies : The oxoethylidene group forms hydrogen bonds with kinase hinge regions (e.g., PIM-1 Lys67/Glu89) .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns to assess residence time and conformational flexibility .
Basic: What are common impurities in synthesized batches, and how are they removed?
Answer:
- Byproducts : Unreacted isatin or dimerized intermediates.
- Purification :
Advanced: How can contradictory biological activity data across studies be reconciled?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
